Cas no 2169111-45-7 (2-(3-amino-1-hydroxycyclobutyl)propanoic acid)
2-(3-amino-1-hydroxycyclobutyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-amino-1-hydroxycyclobutyl)propanoic acid
- EN300-1297093
- 2169111-45-7
-
- Inchi: 1S/C7H13NO3/c1-4(6(9)10)7(11)2-5(8)3-7/h4-5,11H,2-3,8H2,1H3,(H,9,10)
- InChI Key: GXNNVTRKQGPPGF-UHFFFAOYSA-N
- SMILES: OC1(C(C(=O)O)C)CC(C1)N
Computed Properties
- Exact Mass: 159.08954328g/mol
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 83.6Ų
2-(3-amino-1-hydroxycyclobutyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297093-50mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 50mg |
$888.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-100mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-250mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-500mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 500mg |
$1014.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-1000mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-2500mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 2500mg |
$2071.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-5000mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 5000mg |
$3065.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-10000mg |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 10000mg |
$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1297093-1.0g |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid |
2169111-45-7 | 1g |
$0.0 | 2023-06-06 |
2-(3-amino-1-hydroxycyclobutyl)propanoic acid Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(3-amino-1-hydroxycyclobutyl)propanoic acid
Introduction to 2-(3-amino-1-hydroxycyclobutyl)propanoic acid (CAS No. 2169111-45-7)
2-(3-amino-1-hydroxycyclobutyl)propanoic acid, identified by the chemical compound code CAS No. 2169111-45-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique cyclobutyl scaffold appended with an amino and a hydroxyl functional group, presents a rich structural framework for further chemical manipulation and biological evaluation. Its molecular architecture suggests potential applications in the design of novel therapeutic agents, particularly in the realm of enzyme inhibition and receptor modulation.
The structural uniqueness of 2-(3-amino-1-hydroxycyclobutyl)propanoic acid lies in its cyclobutyl ring, which is an important pharmacophore in medicinal chemistry due to its ability to confer conformational rigidity and enhance binding affinity to biological targets. The presence of both an amino group and a hydroxyl group on the cyclobutyl ring further expands its synthetic versatility, allowing for diverse derivatization strategies. These functional groups can participate in hydrogen bonding interactions, ionic interactions, or even covalent modifications, making this compound a promising candidate for drug discovery initiatives.
In recent years, there has been a surge in research focusing on cyclic amino acids and their derivatives due to their broad spectrum of biological activities. Studies have demonstrated that such compounds can exhibit inhibitory effects on various enzymes and receptors implicated in metabolic disorders, inflammatory diseases, and cancer. The cycloalkylamine moiety in 2-(3-amino-1-hydroxycyclobutyl)propanoic acid is particularly noteworthy, as it has been shown to interact with heme-containing proteins and metalloenzymes, which are critical targets in therapeutic intervention.
One of the most compelling aspects of 2-(3-amino-1-hydroxycyclobutyl)propanoic acid is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to develop libraries of analogs with tailored pharmacological properties. For instance, modifications at the amino group can introduce variability in charge distribution and solubility, while alterations at the hydroxyl position can fine-tune hydrogen bonding capabilities. Such flexibility is invaluable in optimizing drug-like properties such as bioavailability, metabolic stability, and target specificity.
The synthesis of 2-(3-amino-1-hydroxycyclobutyl)propanoic acid represents a significant achievement in synthetic organic chemistry. The construction of the cyclobutyl ring necessitates sophisticated methodologies, often involving ring-closing metathesis or intramolecular cyclization reactions. The introduction of the amino and hydroxyl groups requires precise functional group transformations, such as reduction or oxidation processes, which must be carefully controlled to avoid undesired side reactions. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable routes to this compound, aligning with the growing emphasis on environmentally conscious synthesis.
From a biological perspective, 2-(3-amino-1-hydroxycyclobutyl)propanoic acid has been investigated for its potential role as an intermediate in the development of enzyme inhibitors. For example, its structural motif bears resemblance to natural substrates or transition-state analogs of enzymes involved in metabolic pathways. By mimicking these key interactions, this compound could disrupt pathological processes by selectively inhibiting target enzymes. Preliminary computational studies have suggested that it may interact with active sites of enzymes such as carbonic anhydrase or proteases, warranting further experimental validation.
The hydroxyl group on the cyclobutyl ring also opens up possibilities for exploring chiral chemistry. Enantioselective synthesis strategies could be employed to produce enantiomerically pure forms of this compound, which might exhibit differential biological activities due to stereoselective recognition by biological targets. Such efforts are crucial in drug development, as many therapeutics exhibit pronounced enantioselectivity in their pharmacological effects.
In conclusion,2-(3-amino-1-hydroxycyclobutul)propanoic acid (CAS No. 2169111-45-7) stands out as a versatile and promising compound with significant implications for pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,2-(3-amino-1-hydroxycyclobutul)propanoic acid is poised to play a pivotal role in shaping future advancements in medicinal chemistry.
2169111-45-7 (2-(3-amino-1-hydroxycyclobutyl)propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)